N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid featuring a 6-oxopyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide side chain linked to a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-7-5-6-14(12-15)16-10-11-20(25)23(22-16)13-19(24)21-17-8-3-4-9-18(17)27-2/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDFGNVBOIOHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of methoxyphenyl groups. Common reagents used in these reactions include methoxybenzene, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 430.51 g/mol
- Chemical Structure : The compound contains a methoxyphenyl group and a pyridazinone moiety, contributing to its diverse chemical properties.
Potential Therapeutic Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that pyridazinone derivatives can target pathways relevant to tumor growth and metastasis.
-
Neuroprotective Effects
- There is emerging evidence suggesting that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
-
Antimicrobial Properties
- Preliminary studies have hinted at antimicrobial activity against various pathogens. This is particularly relevant given the increasing concern over antibiotic resistance, positioning this compound as a possible lead for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth via enzyme modulation | |
| Neuroprotective | Potential modulation of neuroinflammation | |
| Antimicrobial | Activity against bacterial strains |
Case Study: Anticancer Mechanism Exploration
A study published in 2024 investigated the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent. The study emphasized the need for further in vivo investigations to confirm these findings and understand the underlying mechanisms better.
Case Study: Neuroprotection in Animal Models
In a separate study, the compound was tested in animal models of neurodegeneration. The results demonstrated improved cognitive function and reduced markers of neuroinflammation, supporting its potential use in treating conditions like Alzheimer's disease. This study highlights the importance of exploring various dosages and administration routes to optimize therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Implications for Drug Discovery
The target compound’s dual methoxy groups may balance solubility and lipophilicity, offering advantages over chlorinated () or sulfur-containing () analogues.
Biological Activity
N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.51 g/mol |
| LogP | 4.0126 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 60.653 Ų |
The structure includes a methoxyphenyl group and a pyridazinone moiety, which contribute to its diverse chemical properties and potential biological activities .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits free radical scavenging properties, which can mitigate oxidative stress .
- Anticancer Potential : The structural components of the compound indicate potential applications in cancer therapy, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Anticancer Activity
Research has indicated that this compound may have significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting specific signaling pathways . For instance, it has been shown to interact with proteins involved in the regulation of cell cycle and apoptosis.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been supported by studies demonstrating its ability to reduce inflammation markers in cellular models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicated effective scavenging activity, which is crucial for protecting cells from oxidative damage .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the compound's effects on human cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Oxidative Stress Assessment : The compound demonstrated a strong ability to scavenge free radicals in various assays, indicating its role as a potential therapeutic agent against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
